Cas no 41372-02-5 (Penicillin G Benzathine Tetrahydrate)

Penicillin G Benzathine Tetrahydrate 化学的及び物理的性質

名前と識別子

-

- Benzylpenicilline Benzathine

- Bicillin L-a

- BENZYLPENICILLIN BENZATHIN

- Penicillin G benzathine [usan]

- Penicillin G Benzathine

- BENZATHINE PENICILLINE G TETRAHYDRATE

- Penicillin G Benzathine Tetrahydrate

- Penicillin G benzathine (tetrahydrate)

- PENICILLIN G BENZATHINE [VANDF]

- Benzathine penicilline G tetrahydrate 100 microg/mL in Acetonitrile

- Permapen (TN)

- PENICILLIN G BENZATHINE (USP MONOGRAPH)

- BENZYLPENICILLIN BENZATHINE HYDRATE [JAN]

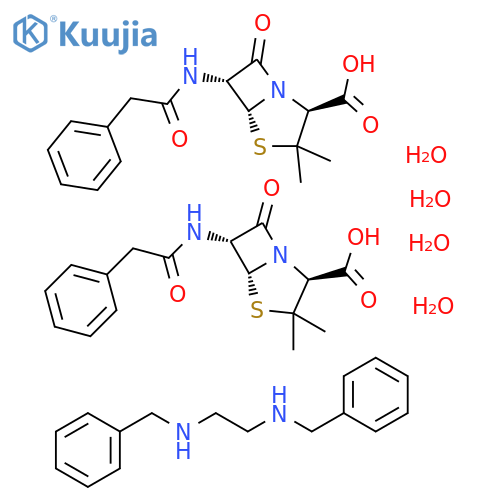

- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate

- Benzathine penicilline G tetrahydrate, VETRANAL(TM), analytical standard

- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S-(2alpha,5alpha,6beta))-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1)

- DA-56683

- HY-N7139B

- Benzathine benzylpenicillin tetrahydrate

- DA-66564

- DTXCID10116808

- Benzylpenicillin benzathine hydrate (JP18)

- 5126H

- 41372-02-5

- PENICILLIN G BENZATHINE (USP-RS)

- CHEMBL3989515

- Stelues (TN)

- PENICILLIN G BENZATHINE [GREEN BOOK]

- CS-0092782

- N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate

- PENICILLIN G BENZATHINE (USP IMPURITY)

- UNII-RIT82F58GK

- Benzylpenicillin benzathine hydrate

- BENZATHINE BENZYLPENICILLIN (MART.)

- Q27288139

- BENZATHINE BENZYLPENICILLIN [MART.]

- D02157

- Penicillin G benzathine [USP]

- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S,5R,6R)-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1)

- RIT82F58GK

- BICILLIN C-R COMPONENT PENICILLIN G BENZATHINE

- Penicillin G benzathine (USP)

- PENICILLIN G BENZATHINE [USP IMPURITY]

- Benzylpenicillin, Benzathine

- Bicillin L-A (TN)

- PENICILLIN G BENZATHINE [MI]

- Benzathine, Penicillin G

- PENICILLIN G BENZATHINE [USP-RS]

- Penicillin, Benzathine

- Wycillin (TN)

- PENICILLIN G BENZATHINE COMPONENT OF BICILLIN C-R

- DTXSID00194317

- PENICILLIN G BENZATHINE [ORANGE BOOK]

- G12405

- MS-31831

- PENICILLIN G BENZATHINE [USP MONOGRAPH]

-

- インチ: InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1

- InChIKey: WIDKTXGNSOORHA-CJHXQPGBSA-N

- ほほえんだ: O.O.O.O.C(NCC1C=CC=CC=1)CNCC1C=CC=CC=1.C1C=CC(CC(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)=CC=1.C1C=CC(CC(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 980.40200

- どういたいしつりょう: 980.402

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 16

- 重原子数: 68

- 回転可能化学結合数: 15

- 複雑さ: 701

- 共有結合ユニット数: 7

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 252A^2

じっけんとくせい

- ふってん: 1299.8°C at 760 mmHg

- フラッシュポイント: 739.9°C

- PSA: 285.00000

- LogP: 5.46980

Penicillin G Benzathine Tetrahydrate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 42/43

- セキュリティの説明: 22-36/37-45-24/25

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Penicillin G Benzathine Tetrahydrate 税関データ

- 税関コード:2941109900

- 税関データ:

中国税関コード:

2941109900

Penicillin G Benzathine Tetrahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032086-100mg |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 100mg |

¥520 | 2024-05-23 | ||

| TRC | P223410-5g |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 5g |

$ 1449.00 | 2023-09-06 | ||

| TRC | P223410-250mg |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 250mg |

$ 178.00 | 2023-09-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B864208-100mg |

Benzathine penicilline G tetrahydrate |

41372-02-5 | 100mg |

¥578.00 | 2022-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ME871-20mg |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 20mg |

¥151.0 | 2023-08-31 | ||

| MedChemExpress | HY-N7139B-25mg |

Penicillin G benzathine tetrahydrate |

41372-02-5 | 99.85% | 25mg |

¥750 | 2023-08-31 | |

| BAI LING WEI Technology Co., Ltd. | R6771510-100mg |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 100mg |

¥310 | 2023-11-24 | ||

| MedChemExpress | HY-N7139B-100mg |

Penicillin G benzathine tetrahydrate |

41372-02-5 | 99.85% | 100mg |

¥1100 | 2024-04-18 | |

| BAI LING WEI Technology Co., Ltd. | J08DRE-A10532500AL-100-1ml |

Penicillin G Benzathine Tetrahydrate |

41372-02-5 | 1ml |

¥262 | 2023-11-24 | ||

| A2B Chem LLC | AF59191-50mg |

BENZATHINE PENICILLINE G TETRAHYDRATE |

41372-02-5 | 99% | 50mg |

$96.00 | 2023-12-30 |

Penicillin G Benzathine Tetrahydrate 関連文献

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides

- Other Chemical Reagents

Penicillin G Benzathine Tetrahydrateに関する追加情報

Penicillin G Benzathine Tetrahydrate: A Comprehensive Overview of its Applications and Recent Research Developments

Penicillin G Benzathine Tetrahydrate (CAS No. 41372-02-5) is a widely recognized and extensively utilized antibiotic preparation that belongs to the beta-lactam class of drugs. This compound is a derivative of penicillin G, specifically formulated as a tetrahydrate salt with benzathine as the acylating agent. Its unique chemical structure and pharmacokinetic properties make it an effective treatment for various bacterial infections, particularly those caused by Gram-positive pathogens.

The mechanism of action of Penicillin G Benzathine Tetrahydrate involves the inhibition of bacterial cell wall synthesis. Penicillin G benzathine is slowly absorbed from the injection site, leading to a prolonged duration of action. This slow release allows for less frequent dosing, which is particularly beneficial in clinical settings where patient compliance is a concern. The benzathine component enhances the stability and solubility of penicillin G, ensuring a sustained therapeutic effect.

In recent years, there has been significant interest in the development of novel antibiotics to combat emerging bacterial resistance. Penicillin G Benzathine Tetrahydrate continues to be a subject of research due to its efficacy and long-lasting action. Studies have shown that it remains effective against many penicillin-susceptible strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Furthermore, research has explored combinations of penicillin G benzathine with other antibiotics to enhance efficacy and reduce the risk of resistance development.

The pharmacokinetic profile of Penicillin G Benzathine Tetrahydrate has been extensively studied, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The slow release mechanism results in a prolonged half-life, allowing for weekly or bi-weekly dosing regimens in certain clinical scenarios. This characteristic makes it particularly useful for patients who require long-term antibiotic therapy or have difficulty adhering to daily dosing schedules.

Recent advancements in pharmaceutical technology have led to the development of new formulations and delivery systems for Penicillin G Benzathine Tetrahydrate. These innovations aim to improve patient comfort and compliance while maintaining or enhancing therapeutic efficacy. For instance, microencapsulation techniques have been explored to further control the release profile of penicillin G benzathine, potentially reducing local irritation at the injection site.

The use of computational modeling and high-throughput screening has accelerated the discovery of new derivatives and analogs of penicillin G benzathine. These approaches have enabled researchers to identify compounds with improved pharmacokinetic properties or enhanced activity against resistant bacterial strains. Such discoveries hold promise for addressing the growing challenge of antibiotic resistance in clinical practice.

Epidemiological studies have highlighted the importance of appropriate antibiotic stewardship in managing infections caused by Gram-positive bacteria. The continued use and research into Penicillin G Benzathine Tetrahydrate contribute to our understanding of antibiotic resistance patterns and inform strategies for optimizing treatment outcomes. By combining traditional antibiotics like penicillin G benzathine with modern diagnostic tools, clinicians can make more informed decisions regarding patient care.

The safety profile of Penicillin G Benzathine Tetrahydrate has been well-documented in numerous clinical trials and observational studies. Common side effects include local reactions at the injection site, such as pain or swelling. Allergic reactions are rare but can occur, particularly in individuals with a history of penicillin sensitivity. As with all antibiotics, careful monitoring for adverse effects is essential during therapy.

In conclusion, Penicillin G Benzathine Tetrahydrate remains a cornerstone in the treatment of bacterial infections caused by Gram-positive pathogens. Its unique formulation provides a sustained therapeutic effect, making it a valuable option for patients requiring long-term antibiotic therapy. Ongoing research continues to explore new applications and improvements for this compound, ensuring its relevance in modern medicine.